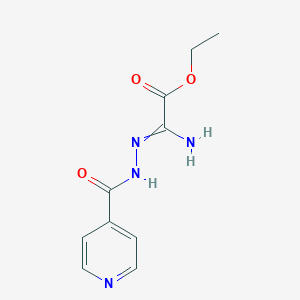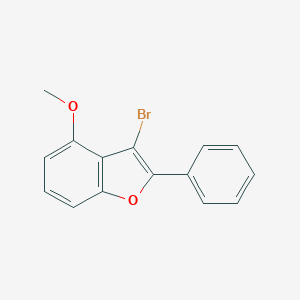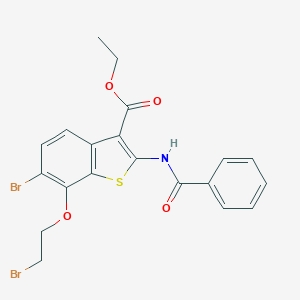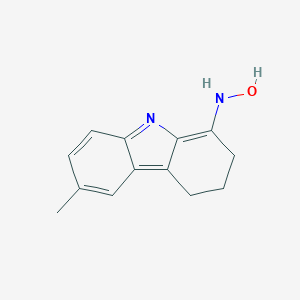
5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione, commonly known as NNID, is a synthetic compound that has been widely used in scientific research. NNID is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response to viral and bacterial infections.
Wirkmechanismus
NNID inhibits the enzymatic activity of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione by binding to its catalytic pocket. This prevents the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule that activates the STING pathway and induces the production of type I interferons. By inhibiting 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione, NNID effectively suppresses the innate immune response to viral and bacterial infections.
Biochemical and Physiological Effects:
NNID has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. NNID has also been shown to reduce the severity of autoimmune diseases in mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
NNID is a highly specific inhibitor of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione and does not affect other DNA sensors or signaling pathways. This makes it a valuable tool for studying the role of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione in the innate immune response and autoimmune diseases. However, NNID has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, NNID has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of NNID and its role in the innate immune response. One potential area of research is the development of more potent and selective 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione inhibitors that can be used in human clinical trials. Another area of research is the identification of other molecules that interact with 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione and modulate its activity. Finally, the role of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione in the development of cancer and other diseases is an area of active research, and NNID may have potential applications in these fields.
Synthesemethoden
NNID can be synthesized by the reaction between 2-nitrobenzaldehyde and phthalic anhydride in the presence of concentrated sulfuric acid. The resulting product is then reduced with sodium dithionite to yield NNID. This synthesis method has been optimized to produce high yields of pure NNID.
Wissenschaftliche Forschungsanwendungen
NNID has been extensively used in scientific research to study the role of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione in the innate immune response. It has been shown to inhibit the production of type I interferons, which are crucial in the defense against viral and bacterial infections. NNID has also been used to study the role of 5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione in the development of autoimmune diseases, such as lupus and rheumatoid arthritis.
Eigenschaften
Produktname |
5-nitro-2-{2-nitrophenyl}-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C14H7N3O6 |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
5-nitro-2-(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-9-6-5-8(16(20)21)7-10(9)14(19)15(13)11-3-1-2-4-12(11)17(22)23/h1-7H |
InChI-Schlüssel |
DJFAQHIQHBHOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)

![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)


![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)

![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)

